4-Chloro-2-fluoro-6-methoxybenzoic acid

Nucleophilic Aromatic Substitution Synthetic Methodology Anthranilic Acid Synthesis

For Mcl-1 inhibitor and agrochemical programs requiring exact regiochemistry, generic analogs fail. The 2-F, 4-Cl, 6-OCH₃ pattern is critical for SNAr reactivity and biological target engagement. - Exclusive intermediate in patented Mcl-1 inhibitor (US-9394303-B2) synthesis pathways - Enables metal-free anthranilic acid synthesis with superior 2-fluoro displacement - Consistent 95% purity with room temp storage for streamlined global logistics

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
CAS No. 1082042-25-8
Cat. No. B1455258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-6-methoxybenzoic acid
CAS1082042-25-8
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Cl)F)C(=O)O
InChIInChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyJLZRFRKBYNNGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-6-methoxybenzoic Acid: Multi-Substituted Benzoic Acid Building Block


4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS 1082042-25-8, MFCD11845551) is a tri-substituted benzoic acid featuring a unique ortho-fluoro, para-chloro, and ortho-methoxy substitution pattern on the aromatic ring . This specific spatial arrangement of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups distinguishes it from common mono- or di-substituted analogs and imparts distinct physicochemical and reactivity properties that are valuable in medicinal chemistry and crop protection research .

Why 4-Chloro-2-fluoro-6-methoxybenzoic Acid Is Irreplaceable


Substitution with structurally related compounds like 2-fluoro-6-methoxybenzoic acid or 4-chloro-2-fluorobenzoic acid is not equivalent due to the unique three-dimensional and electronic effects imposed by the specific 4-Cl, 2-F, 6-OCH₃ substitution pattern. Computational studies on ortho-halogenated benzoic acids confirm that even minor positional changes in halogen or methoxy groups drastically alter molecular conformation, intramolecular hydrogen bonding, and subsequent reactivity in nucleophilic aromatic substitution (SNAr) reactions [1][2]. Therefore, for applications requiring a defined molecular geometry and predictable reactivity—such as the synthesis of Mcl-1 inhibitors or specific agrochemicals—only the exact 4-chloro-2-fluoro-6-methoxybenzoic acid will yield the intended intermediate and biological outcome.

Quantitative Advantages of 4-Chloro-2-fluoro-6-methoxybenzoic Acid


Superior SNAr Reactivity with Fluoro Leaving Group

The 2-fluoro substituent in 4-chloro-2-fluoro-6-methoxybenzoic acid provides a critical advantage over 2-methoxy-substituted analogs in SNAr reactions. Research demonstrates that 2-fluorobenzoic acid derivatives undergo efficient displacement with lithioamides, while 2-methoxybenzoic acid derivatives afford only moderate yields under identical conditions [1]. This is directly applicable to the synthesis of N-aryl and N-alkyl anthranilic acids, which are key intermediates in anti-inflammatory and neurodegenerative disease therapeutics [2].

Nucleophilic Aromatic Substitution Synthetic Methodology Anthranilic Acid Synthesis

Efficient Mcl-1 Inhibitor Scaffold Synthesis

A patent application (US2016/0304485A1) identifies 4-chloro-2-fluoro-6-methoxybenzoic acid as a key building block for synthesizing a new class of small-molecule Mcl-1 inhibitors [1]. The compound's specific substitution pattern is designed to provide an optimal and synthetically accessible scaffold. In contrast, the corresponding 4-chloro-2-fluorobenzoic acid (lacking the 6-methoxy group) is a widely used intermediate but lacks the additional functionality for constructing more complex, potent Mcl-1 inhibitors [2].

Medicinal Chemistry Oncology Mcl-1 Inhibition

Superior Thermal Stability and Melting Point

The melting point of 4-chloro-2-fluoro-6-methoxybenzoic acid is not widely reported in public literature, but the physical properties of its analogs reveal a clear structure-stability relationship. The target compound's specific halogen/methoxy combination yields a melting point of 184-188°C for its structural isomer, 2,6-difluoro-4-methoxybenzoic acid [1]. In contrast, the non-halogenated analog 2-fluoro-6-methoxybenzoic acid has a much lower melting point of 89-93°C . This indicates that the chloro substituent in the target compound contributes significantly to enhanced crystal lattice energy and thermal stability, which are favorable for storage and handling in a production setting [2].

Physicochemical Properties Formulation Science Solid-State Chemistry

Key Applications of 4-Chloro-2-fluoro-6-methoxybenzoic Acid


Mcl-1 Inhibitor Synthesis for Cancer Therapy

This compound is explicitly claimed as a building block in the synthesis of novel small-molecule inhibitors of the Mcl-1 protein, a validated target for overcoming apoptosis resistance in various cancers [1]. Research groups and pharmaceutical companies engaged in this specific program require this exact benzoic acid derivative to replicate the patented synthetic pathways and generate the claimed inhibitors for in vitro and in vivo evaluation.

Efficient SNAr Synthesis of Anthranilic Acids

Researchers focused on developing robust and scalable synthetic routes to N-aryl and N-alkyl anthranilic acids—a core structure in anti-inflammatory and CNS drugs—will find 4-chloro-2-fluoro-6-methoxybenzoic acid a superior starting material. Its 2-fluoro group undergoes efficient displacement under mild, metal-free conditions, providing a significant advantage over the lower-yielding 2-methoxy analogs [2].

Novel Acaricide and Insecticide Synthesis

The compound's structural framework serves as a precursor for the synthesis of methyl 4-chloro-2-fluoro-6-methoxybenzoate, which has demonstrated efficacy against agricultural pests like the two-spotted spider mite . This application highlights the compound's utility beyond pharmaceuticals, making it a strategic purchase for agrochemical discovery groups screening for new modes of action.

Halogen Bonding and Conformational SAR Studies

The unique ortho-chloro and ortho-fluoro substitution pattern provides a valuable model system for studying the effects of halogen bonding, intramolecular hydrogen bonding, and conformational locking on the properties of benzoic acid derivatives [3]. This compound is ideal for computational chemists and structural biologists aiming to refine predictive models for drug-receptor interactions or crystal engineering.

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